molecular formula C22H21NO3S B12162928 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid

Cat. No.: B12162928
M. Wt: 379.5 g/mol
InChI Key: SBKLQRORXWIPGJ-UHFFFAOYSA-N
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Description

2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and protein binding.

Medicine

In medicinal chemistry, the compound is explored for its potential anti-inflammatory and anticancer properties. The presence of the tert-butylbenzamido group is known to enhance the selectivity and potency of certain drugs .

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors and conductive polymers. Its thiophene core provides excellent electronic properties, making it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The tert-butylbenzamido group enhances its binding affinity and selectivity towards these targets, while the thiophene ring contributes to its overall stability and electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylbenzamido)-4-phenylthiophene-3-carboxylic acid
  • 2-(4-Chlorobenzamido)-4-phenylthiophene-3-carboxylic acid
  • 2-(4-Methoxybenzamido)-4-phenylthiophene-3-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid is unique due to the presence of the tert-butyl group. This bulky substituent can significantly influence the compound’s steric and electronic properties, enhancing its stability and selectivity in various applications. The tert-butyl group also provides increased lipophilicity, which can improve the compound’s bioavailability and membrane permeability in medicinal applications.

Properties

Molecular Formula

C22H21NO3S

Molecular Weight

379.5 g/mol

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid

InChI

InChI=1S/C22H21NO3S/c1-22(2,3)16-11-9-15(10-12-16)19(24)23-20-18(21(25)26)17(13-27-20)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,24)(H,25,26)

InChI Key

SBKLQRORXWIPGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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